N-(4-methoxyphenyl)-2,8-diazaspiro[4.5]decane-2-carboxamide
Description
N-(4-methoxyphenyl)-2,8-diazaspiro[4.5]decane-2-carboxamide is a complex organic compound characterized by its spirocyclic structure. This compound contains a spiro linkage, which is a unique structural feature where two rings are connected through a single atom. The presence of a methoxyphenyl group and diazaspirodecane core makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2,8-diazaspiro[4.5]decane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-21-14-4-2-13(3-5-14)18-15(20)19-11-8-16(12-19)6-9-17-10-7-16/h2-5,17H,6-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCLTJVUKAFWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCC3(C2)CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2,8-diazaspiro[4.5]decane-2-carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core . This intermediate is then subjected to further functionalization to introduce the methoxyphenyl group and the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2,8-diazaspiro[4.5]decane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-(4-methoxyphenyl)-2,8-diazaspiro[4.5]decane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2,8-diazaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- N-[2-(4-methoxyphenyl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Uniqueness
N-(4-methoxyphenyl)-2,8-diazaspiro[4.5]decane-2-carboxamide is unique due to its specific spirocyclic structure and the presence of both methoxyphenyl and diazaspirodecane moieties. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
